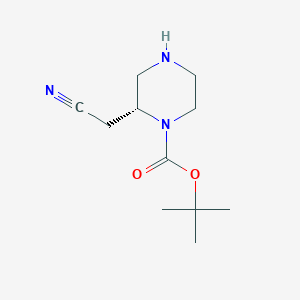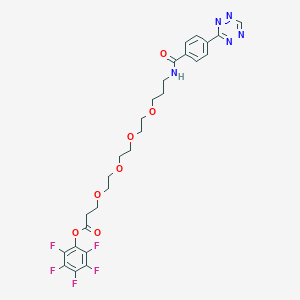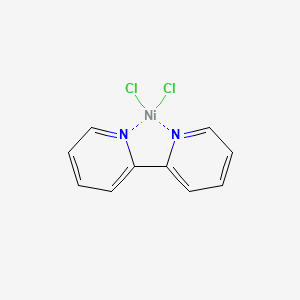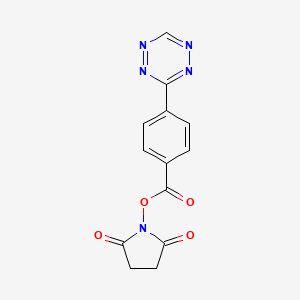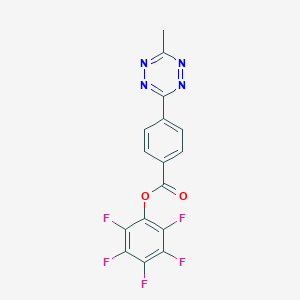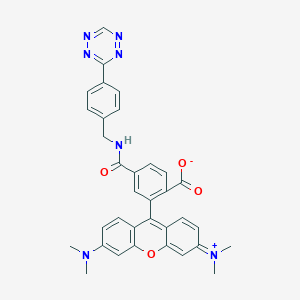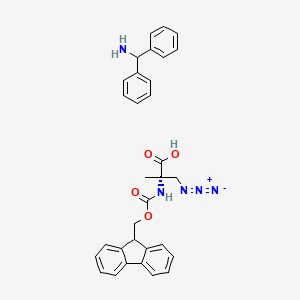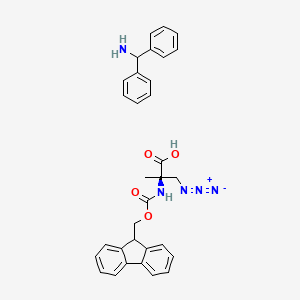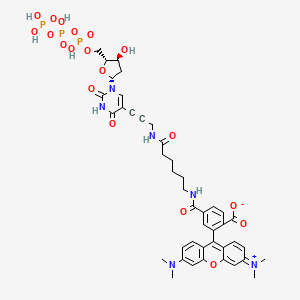
Tetramethylrhodamine-dUT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylrhodamine-dUT (TMR-dUT) is an organic fluorophore that has been widely used in the field of biochemistry and biomedical research. It is a member of the rhodamine family of dyes and is used in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. TMR-dUT is an attractive molecule for research due to its high fluorescence quantum yield, photostability, and the ability to be conjugated to other molecules.
Applications De Recherche Scientifique
Tetramethylrhodamine-dUT has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. In fluorescence microscopy, Tetramethylrhodamine-dUT can be used to label cells and other biological samples for visualization. In flow cytometry, Tetramethylrhodamine-dUT can be used to detect and quantify cells and other particles. In vivo imaging, Tetramethylrhodamine-dUT can be used to track cells and other biological molecules in living organisms.
Mécanisme D'action
Tetramethylrhodamine-dUT is a fluorophore, which means that it absorbs light and emits light at a different wavelength. When light is absorbed by Tetramethylrhodamine-dUT, it is converted into energy, which is then emitted as a fluorescent signal at a longer wavelength. This signal can be detected and used to measure the amount of Tetramethylrhodamine-dUT present.
Biochemical and Physiological Effects
Tetramethylrhodamine-dUT has been shown to have a variety of biochemical and physiological effects. It has been used to label and track cells and other biological molecules in living organisms. It has also been used to detect and quantify cells and other particles in flow cytometry. Furthermore, it has been used to label proteins, lipids, and other biomolecules for imaging and analysis.
Avantages Et Limitations Des Expériences En Laboratoire
Tetramethylrhodamine-dUT has several advantages for lab experiments. It is highly photostable, meaning that it does not degrade when exposed to light. It also has a high fluorescence quantum yield, meaning that it emits a strong fluorescent signal. Additionally, it can be conjugated to other molecules, allowing for greater versatility in experiments. The main limitation of Tetramethylrhodamine-dUT is that it is not very soluble in organic solvents, making it difficult to use in certain applications.
Orientations Futures
There are several potential future directions for the use of Tetramethylrhodamine-dUT. It could be used to label and track proteins, lipids, and other biomolecules for imaging and analysis. It could also be used to detect and quantify cells and other particles in flow cytometry. Additionally, it could be used to develop new imaging agents for in vivo imaging. Finally, it could be used to develop new fluorescent probes for a variety of applications.
Méthodes De Synthèse
Tetramethylrhodamine-dUT is synthesized through a series of reactions using the parent molecule, rhodamine B. The first step is the formation of a rhodamine B-tetramethylrhodamine (TMR) adduct, which is then oxidized with sodium hypochlorite to form the Tetramethylrhodamine-dUT. The reaction is typically carried out at room temperature in an aqueous solution. The final product is a dark red-orange powder that is soluble in water and ethanol.
Propriétés
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)32-19-25(11-14-29(32)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/t33-,36+,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYUZBGAXYWAS-DCLZWXHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N6O19P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylrhodamine-dUT | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

